molecular formula C18H21NO B12898556 3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole

3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole

Cat. No.: B12898556
M. Wt: 267.4 g/mol
InChI Key: OVSAHIXTCCTUDL-CLFYSBASSA-N
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Description

3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole is a heterocyclic compound that features an isoxazole ring fused with a cyclooctane ring. The mesityl group attached to the isoxazole ring provides unique steric and electronic properties, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of D-glucose as a starting material, which undergoes a series of reactions including protection, oxidation, and olefination . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the availability of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or the mesityl group.

    Substitution: The mesityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate (NaIO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve the use of halogenating agents and catalysts such as palladium .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups onto the mesityl ring.

Scientific Research Applications

3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole exerts its effects involves interactions with specific molecular targets. The mesityl group and the isoxazole ring can interact with enzymes and receptors, influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research in various fields.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

(8Z)-3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydrocycloocta[d][1,2]oxazole

InChI

InChI=1S/C18H21NO/c1-12-10-13(2)17(14(3)11-12)18-15-8-6-4-5-7-9-16(15)20-19-18/h7,9-11H,4-6,8H2,1-3H3/b9-7-

InChI Key

OVSAHIXTCCTUDL-CLFYSBASSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2=NOC/3=C2CCCC/C=C3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC3=C2CCCCC=C3)C

Origin of Product

United States

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